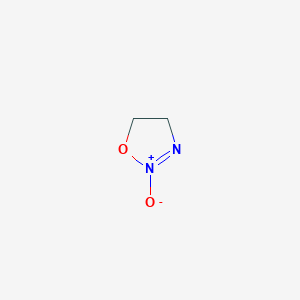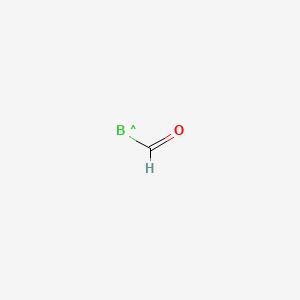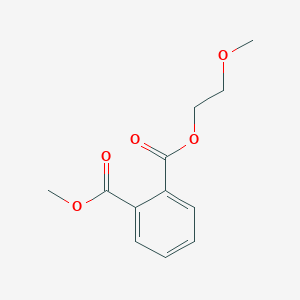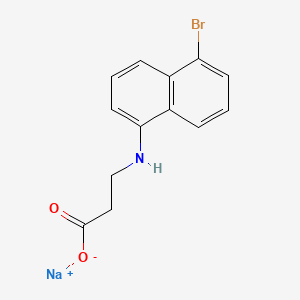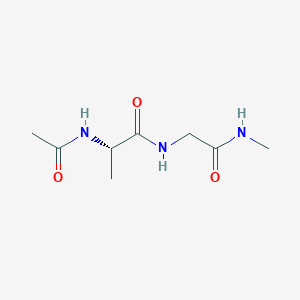![molecular formula C11H15NO4 B14681006 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate CAS No. 38064-17-4](/img/structure/B14681006.png)
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate typically involves the reaction of 2-[(Propan-2-yl)oxy]phenol with methoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methoxycarbonyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into corresponding alcohols.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxycarbamate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and substituted carbamates, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate has a wide range of applications in scientific research:
Chemistry: It is used as a model compound in studies of carbamate chemistry and reaction mechanisms.
Biology: Its fungicidal properties make it a valuable tool in studying fungal biology and plant-pathogen interactions.
Medicine: Research is ongoing into its potential use in developing antifungal drugs for human and veterinary medicine.
Industry: It is used in the formulation of agricultural fungicides to protect crops from fungal diseases.
Wirkmechanismus
The primary mechanism of action of 2-[(Propan-2-yl)oxy]phenyl methoxycarbamate involves the inhibition of mitochondrial respiration in fungi. It blocks the transfer of electrons between cytochrome b and cytochrome c1 in the cytochrome bc1 complex, which is essential for ATP synthesis. This disruption of energy production leads to the death of the fungal cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Azoxystrobin: Another strobilurin fungicide with a similar mode of action but different chemical structure.
Trifloxystrobin: Similar to pyraclostrobin but with variations in its molecular structure and spectrum of activity.
Fluoxastrobin: Another related compound with similar fungicidal properties.
Uniqueness
2-[(Propan-2-yl)oxy]phenyl methoxycarbamate is unique in its high efficacy against a broad range of fungal pathogens and its relatively low toxicity to non-target organisms. Its chemical structure allows for effective inhibition of mitochondrial respiration, making it a potent fungicide .
Eigenschaften
CAS-Nummer |
38064-17-4 |
|---|---|
Molekularformel |
C11H15NO4 |
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
(2-propan-2-yloxyphenyl) N-methoxycarbamate |
InChI |
InChI=1S/C11H15NO4/c1-8(2)15-9-6-4-5-7-10(9)16-11(13)12-14-3/h4-8H,1-3H3,(H,12,13) |
InChI-Schlüssel |
KJCITPQETXAYPO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=CC=CC=C1OC(=O)NOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



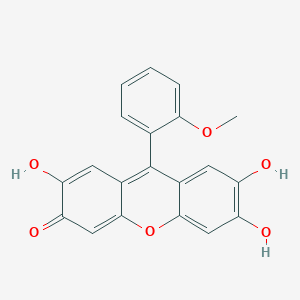
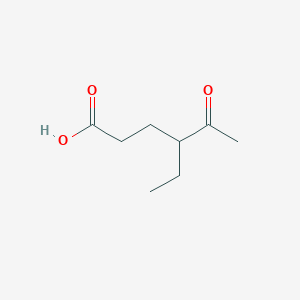
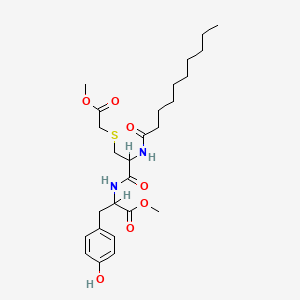
![oxalic acid;phenyl 3-[bis(2-chloroethyl)amino]propanoate](/img/structure/B14680937.png)
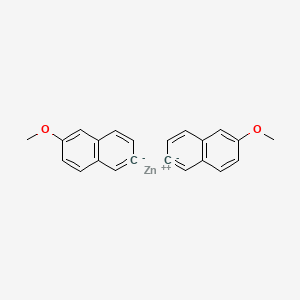
![Ethyl oxo[(2-oxobutyl)amino]acetate](/img/structure/B14680946.png)
